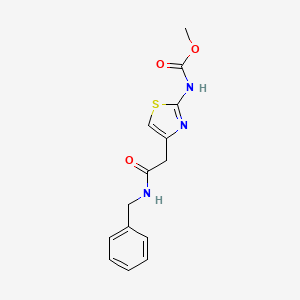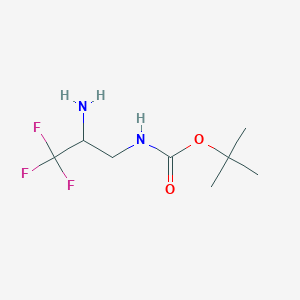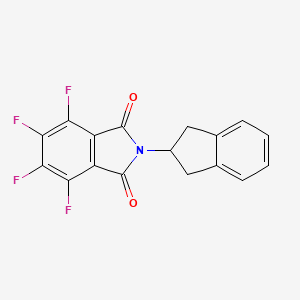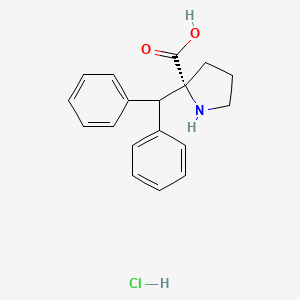![molecular formula C15H10Cl3F3N2O2S B2700097 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid CAS No. 2085690-01-1](/img/structure/B2700097.png)
2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid is a synthetic organic compound with multiple functional groups
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid typically involves multiple steps, starting with the synthesis of intermediate compounds.
Step 1: : The synthesis begins with the preparation of 3-Chloro-5-(trifluoromethyl)pyridine by the chlorination of 3-trifluoromethylpyridine. Common reagents include chlorine gas and a suitable solvent like dichloromethane.
Step 2: : The 3-Chloro-5-(trifluoromethyl)pyridine is then reacted with 2,6-dichlorophenylmethanamine under conditions of controlled temperature and catalysis to form an intermediate Schiff base.
Step 3: : The Schiff base is subjected to a reaction with acetic acid and thiolating agents such as thiourea or thioacetic acid to form the final product.
Industrial Production Methods
In industrial settings, these reactions are scaled up and optimized to enhance yield, purity, and cost-effectiveness. Automation and continuous processing techniques are employed to ensure consistent quality and efficiency.
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the sulfur atom, using common oxidizing agents like hydrogen peroxide or peracids, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction can be performed using reducing agents such as lithium aluminum hydride, especially targeting the nitro group if present in derivatives.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: : The ester or amide functionalities, if present, can undergo hydrolysis in the presence of acidic or basic conditions, yielding carboxylic acid derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum oxide), and specific reagents like chlorine, hydrogen peroxide, and thiourea.
Major Products Formed
The major products formed from these reactions often involve modifications to the sulfur, chlorine, and pyridine groups, leading to derivatives like sulfoxides, sulfones, and substituted pyridines.
Chemistry
The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis, particularly in the design of new materials and compounds with potential catalytic properties.
Biology
In biological research, 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid can be studied for its potential as a biochemical tool to explore enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.
Medicine
Medically, the compound might exhibit therapeutic properties such as anti-inflammatory, anti-cancer, or antimicrobial activities, though extensive pharmacological and toxicological evaluations are essential to confirm these effects.
Industry
In industrial applications, this compound could serve as a precursor for the synthesis of specialized polymers, agrochemicals, or pharmaceuticals, demonstrating its versatility and economic value.
作用机制
The mechanism of action of 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid is primarily driven by its interactions with specific molecular targets. These may include enzyme inhibition or activation, binding to receptor sites, and modulation of signaling pathways. The presence of halogens and sulfur atoms plays a significant role in enhancing its binding affinity and specificity.
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzoic acid: : Exhibits anti-inflammatory properties.
2-[({[3-Trifluoromethylpyridin-2-yl]amino}(phenyl)methyl)sulfanyl]acetic acid: : Similar structure with trifluoromethyl groups, potentially differing in biological activity.
2-[({[3-Chloro-4-(trifluoromethyl)pyridin-2-yl]amino}(2-chlorophenyl)methyl)sulfanyl]acetic acid: : Variation in chlorination pattern, altering its reactivity and applications.
Uniqueness
What sets 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid apart is the specific combination of trifluoromethyl and dichlorophenyl groups. This results in unique physicochemical properties, making it highly valuable for specialized applications in diverse research fields.
This article captures the essential aspects of 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid, highlighting its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds. Want to dig into another topic or explore more about any section here?
属性
IUPAC Name |
2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-(2,6-dichlorophenyl)methyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O2S/c16-8-2-1-3-9(17)12(8)14(26-6-11(24)25)23-13-10(18)4-7(5-22-13)15(19,20)21/h1-5,14H,6H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDCKCIWPQYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(NC2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)
![2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2700015.png)


![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)


![N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2700025.png)
![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide](/img/structure/B2700030.png)


![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)
